Product packaging for Se-(p-Nitrobenzyl)-6-selenoinosine(Cat. No.:CAS No. 40144-12-5)

Se-(p-Nitrobenzyl)-6-selenoinosine

Cat. No.: B1347121
CAS No.: 40144-12-5
M. Wt: 466.3 g/mol
InChI Key: XCNANXPIYMOXKW-UHFFFAOYSA-N
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Description

Se-(p-Nitrobenzyl)-6-selenoinosine is a useful research compound. Its molecular formula is C17H17N5O6Se and its molecular weight is 466.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170362. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N5O6Se B1347121 Se-(p-Nitrobenzyl)-6-selenoinosine CAS No. 40144-12-5

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNANXPIYMOXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305348
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40144-12-5
Record name NSC170362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170362
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Record name Se-(p-Nitrobenzyl)-6-selenoinosine
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URL https://comptox.epa.gov/dashboard/DTXSID80305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Se-(p-Nitrobenzyl)-6-selenoinosine
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Thematic Importance of Nucleoside Analogs in Biochemical and Medicinal Chemistry Research

Nucleoside analogs represent a cornerstone of modern medicinal chemistry and have a rich history in the development of therapeutic agents. nih.gov These compounds are synthetic molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.govontosight.ai Due to their structural similarity, nucleoside analogs can interact with various cellular and viral enzymes involved in nucleic acid synthesis and other critical biological processes. nih.gov

The primary mechanism of action for many nucleoside analogs involves their incorporation into growing DNA or RNA chains, which ultimately leads to the termination of replication. nih.govontosight.ai This disruption of nucleic acid synthesis is the basis for their potent antiviral and anticancer properties. ontosight.ai Consequently, nucleoside analogs have been successfully developed into drugs for treating a wide range of diseases, including viral infections like HIV, hepatitis B and C, and various forms of cancer. ontosight.aiacs.org The continuous exploration of novel nucleoside analogs remains a vibrant area of research, with the goal of discovering new therapeutic agents with improved efficacy and selectivity. ontosight.aimdpi.com

Significance of Selenium in Bioisosteric Design and Drug Discovery

Bioisosterism, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a key strategy in drug design. Selenium, a member of the chalcogen family, serves as a bioisostere for sulfur. nih.gov The replacement of sulfur with selenium can lead to significant changes in the biological activity and physicochemical properties of a molecule. nih.govnih.gov

Structural Classification of Se P Nitrobenzyl 6 Selenoinosine Within Selenonucleosides and Purine Analogs

Se-(p-Nitrobenzyl)-6-selenoinosine belongs to the class of compounds known as selenonucleosides, which are nucleoside analogs where a selenium atom has been incorporated into the structure. Specifically, it is a purine (B94841) analog, meaning its core structure is based on the two-ring purine system found in natural nucleosides like adenosine (B11128) and guanosine.

The structure of this compound is characterized by an inosine (B1671953) core, which consists of a hypoxanthine (B114508) base attached to a ribose sugar. The key modification is at the 6-position of the purine ring, where a selenium atom is linked to a p-nitrobenzyl group. This specific arrangement places it within the family of 6-selenopurine (B1312311) nucleosides.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C17H17N5O6Se
Molecular Weight 466.3 g/mol nih.gov
IUPAC Name 2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol nih.gov
CAS Number 40144-12-5 nih.govscbt.coma2bchem.com

Analogous Chemical Structures and Their Research Precedents: Focus on S 4 Nitrobenzyl 6 Thioinosine Nbmpr/nbti

Cellular Metabolism of Selenonucleosides, including Phosphorylation Patterns and Steric Hindrance Effects

Direct studies on the cellular metabolism and phosphorylation of this compound are not readily found in published literature. However, based on the metabolism of other nucleoside analogs, a putative metabolic pathway can be hypothesized. For a nucleoside analog to exert cytotoxic or antiviral effects, it typically requires intracellular phosphorylation to its mono-, di-, and triphosphate forms. This process is mediated by cellular nucleoside and nucleotide kinases.

The large p-nitrobenzyl group attached to the selenium atom at the 6-position of the purine (B94841) ring would likely present significant steric hindrance. This bulkiness could profoundly impact the ability of cellular kinases to recognize and phosphorylate the ribose moiety. The efficiency of the initial phosphorylation to the 5'-monophosphate is often the rate-limiting step for the activation of nucleoside analogs. The steric clash between the enzyme's active site and the large, substituted selenopurine base could prevent effective binding and catalysis.

Furthermore, the stability of the selenium-carbon bond within the cellular environment would be a critical factor in its metabolism. It is plausible that the p-nitrobenzyl group could be cleaved by intracellular enzymes, potentially releasing 6-selenoinosine. If this occurs, the subsequent metabolic fate would be that of 6-selenoinosine, which itself would need to be phosphorylated to become active.

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of nucleosides and their analogs into cells is predominantly mediated by specialized membrane proteins known as nucleoside transporters (NTs). These transporters are crucial for the salvage of nucleosides for nucleic acid synthesis and for the uptake of many nucleoside-based drugs. While direct studies on the transport of this compound are not available, the behavior of its close structural analog, S-(p-Nitrobenzyl)-6-thioinosine (NBMPR), offers valuable insights.

NBMPR is a well-known and potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. Given the structural similarity between the thio- and seleno-analogs, it is highly probable that this compound also interacts with these transporters. It could act as either a substrate, being transported into the cell, or as an inhibitor, blocking the transport of other nucleosides.

The large p-nitrobenzyl group is a key feature for high-affinity binding to the inhibitor site on ENT1. Therefore, it is reasonable to predict that this compound would exhibit strong inhibitory activity against ENT1. Its ability to be transported into the cell, however, is less certain and would depend on the specific conformational changes the transporter undergoes upon binding.

The intracellular distribution would be contingent on its metabolism. If it remains intact, its lipophilic character might lead to some association with cellular membranes. If it is metabolized to more polar phosphorylated forms, it would be retained within the cytoplasm and nucleus.

Table 1: Potential Interaction of this compound with Nucleoside Transporters

Transporter FamilySpecific TransporterPredicted InteractionRationale
Equilibrative Nucleoside Transporters (ENTs)ENT1High-affinity inhibitorStructural similarity to the potent ENT1 inhibitor, NBMPR.
Equilibrative Nucleoside Transporters (ENTs)ENT2Potential inhibitorNBMPR also inhibits ENT2, albeit with lower affinity.
Concentrative Nucleoside Transporters (CNTs)CNT1, CNT2, CNT3Unlikely substrateCNTs are generally less tolerant of bulky substituents on the nucleobase.

Investigations of Cellular Response to this compound in Defined Cell Culture Systems

Specific studies detailing the cellular response to this compound in defined cell culture systems, such as cancer cell lines, are not documented in the public research domain. To understand its potential effects, researchers would need to conduct a series of in vitro experiments.

A primary investigation would involve cytotoxicity assays across a panel of cancer cell lines to determine its IC50 (half-maximal inhibitory concentration) values. This would reveal if the compound possesses antiproliferative activity and whether this is broad-spectrum or selective for certain cancer types.

Further mechanistic studies would be required to elucidate the mode of action. These could include:

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle, which is a common mechanism for nucleoside analogs that interfere with DNA synthesis.

Apoptosis Assays: To investigate whether the observed cytotoxicity is due to the induction of programmed cell death.

Analysis of DNA and RNA Synthesis: To directly measure the impact of the compound on the incorporation of radiolabeled nucleosides into nucleic acids.

Without such experimental data, any discussion of the cellular response to this compound remains speculative. The primary questions of whether it acts as a transport inhibitor, a prodrug of 6-selenoinosine, or has other off-target effects are yet to be answered.

Structure Activity Relationships Sar and Computational Chemistry

Systematical Elucidation of Molecular Features Influencing Biological Activity

The biological activity of Se-(p-Nitrobenzyl)-6-selenoinosine is a direct consequence of its distinct molecular architecture. Each component of the molecule plays a crucial role in its interaction with biological targets, a concept extensively studied through its close structural analog, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR). sigmaaldrich.comcaymanchem.com The replacement of sulfur with selenium is a key bioisosteric modification, often used to modulate pharmacological properties.

The primary molecular features influencing the compound's activity are:

The Purine (B94841) Core (6-selenopurine): This nitrogenous base mimics endogenous nucleosides like adenosine (B11128) and inosine (B1671953). This mimicry is fundamental for its recognition and binding by specific proteins, particularly nucleoside transporters.

The Ribose Moiety: The sugar group is critical for correct orientation within the binding sites of target proteins. Its hydroxyl groups can form key hydrogen bonds, anchoring the ligand in place and contributing to binding affinity.

The Selenium Atom at Position 6: The substitution of the native oxygen or sulfur with a selenium atom significantly influences the compound's electronic properties, size, and bond lengths. Selenium can alter the pKa of the purine ring system and engage in unique non-covalent interactions, potentially enhancing binding affinity or modifying the selectivity profile.

The p-Nitrobenzyl Group: This substituent, attached via the selenium atom, is crucial for high-affinity binding. Research on related compounds has shown that the position of the nitro group on the phenyl ring is important for activity. researchwithrutgers.com The nitro group, being strongly electron-withdrawing, and the benzyl (B1604629) ring itself can engage in specific hydrophobic, pi-stacking, and electrostatic interactions within a transporter's binding pocket. Its thio-analog, NBMPR, is a well-documented high-affinity inhibitor of equilibrative nucleoside transporters (ENTs), suggesting a similar role for this moiety in the selenium version. sigmaaldrich.comcaymanchem.com

The following table summarizes the key molecular features and their hypothesized contributions to the biological activity of this compound.

Molecular FeatureLikely Contribution to Biological Activity
Selenopurine Core Mimics endogenous nucleosides, enabling recognition by target proteins like nucleoside transporters.
Ribofuranosyl Ring Provides crucial hydrogen bonding interactions via its hydroxyl groups, anchoring the molecule in the protein's binding site.
Selenium Atom (C6) Modulates electronic properties and allows for specific interactions, influencing binding affinity and selectivity.
p-Nitrobenzyl Group Occupies a hydrophobic pocket in the target protein; the nitro group provides key electrostatic interactions, significantly enhancing binding potency. researchwithrutgers.com

Advanced Computational Approaches for Predicting and Analyzing Ligand-Protein Interactions

Computational chemistry offers powerful tools to investigate how ligands like this compound interact with their protein targets at an atomic level, providing insights that are difficult to obtain through experimental methods alone.

Given the high structural similarity to S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1), it is highly probable that this compound targets the same protein. caymanchem.comnih.gov Molecular docking and dynamics simulations are instrumental in exploring this interaction.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A three-dimensional model of the human ENT1 transporter would be used to dock this compound into its putative binding site. The simulation would likely show the selenopurine ring mimicking adenosine binding, with the ribose hydroxyls forming hydrogen bonds with polar residues in the binding cavity. The p-nitrobenzyl moiety would be predicted to fit into a specific hydrophobic sub-pocket of the transporter, a key interaction for high-affinity inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. An MD simulation would model the movements and interactions of every atom in the system, providing insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds and hydrophobic contacts). This validates the docking pose and helps to calculate the binding free energy, offering a theoretical estimation of the ligand's binding affinity. nih.gov This approach helps to understand how the initial binding event leads to the inhibition of the transporter's function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies for this compound have been published, a hypothetical QSAR study would proceed as follows:

Library Synthesis: A series of analogs would be synthesized where the p-nitrobenzyl group is modified. Variations could include changing the position of the nitro group (ortho, meta, para) or replacing it with other substituents having different electronic (e.g., -Cl, -OCH3, -CF3) and steric properties.

Biological Testing: The inhibitory activity (e.g., IC50 value) of each compound against a target like ENT1 would be experimentally determined.

Descriptor Calculation: For each molecule, a set of numerical values, or "molecular descriptors," would be calculated. These can include physicochemical properties like logP (hydrophobicity), molar refractivity (volume), and electronic parameters like Hammett constants that describe the electron-donating or -withdrawing nature of the substituents.

Model Generation: Statistical methods would be used to generate an equation that correlates the calculated descriptors with the measured biological activity.

The resulting QSAR model could then be used to predict the activity of new, yet-to-be-synthesized selenoinosine analogs, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources.

Rational Design Principles for Optimized Selenonucleoside Analogs

Rational design combines SAR insights and computational modeling to create new molecules with improved properties. nih.gov The goal is to optimize potency, selectivity, and pharmacokinetic characteristics. For selenonucleosides like this compound, rational design principles are applied to generate superior analogs.

The process is guided by several principles:

Target-Structure-Based Design: If a crystal structure or a reliable homology model of the target protein (e.g., ENT1) is available, it can be used to guide modifications. nih.gov For instance, if docking studies reveal an unoccupied space near the bound p-nitrobenzyl group, new analogs can be designed with extensions that fit into this pocket, potentially forming new favorable interactions and increasing binding affinity. mdpi.com

Bioisosteric Replacement: Selenium itself is a bioisostere of sulfur. Other bioisosteric replacements could be explored on the purine ring or the benzyl moiety to fine-tune activity. For example, replacing the nitro group with a cyano (-CN) or a trifluoromethyl (-CF3) group could alter the electronic profile and binding interactions.

Improving Selectivity: this compound may interact with multiple targets, including different ENT subtypes or other transporters like the Breast Cancer Resistance Protein (ABCG2), as has been shown for its thio-analog. nih.gov Computational models comparing the binding sites of these different proteins can be used to design modifications that favor interaction with the desired target (e.g., ENT1) while disfavoring binding to others, thus creating a more selective and potentially safer compound.

This iterative cycle of design, synthesis, and testing, informed by computational analysis, is a cornerstone of modern medicinal chemistry for developing optimized selenonucleoside analogs for various therapeutic applications. nih.gov

Advanced Research Methodologies and Future Perspectives

Application of Advanced Spectroscopic Techniques for Molecular Interaction Characterization

The precise characterization of how a molecule like Se-(p-Nitrobenzyl)-6-selenoinosine interacts with its biological targets is fundamental to understanding its function. Advanced spectroscopic techniques are invaluable in this endeavor, particularly for compounds containing heavy elements like selenium.

X-ray-based methods, such as X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF), are exceptionally well-suited for studying the local electronic and geometric environment of selenium atoms within a biological matrix. XAS can provide detailed information about the oxidation state of the selenium atom, its coordination number, and the distances and types of neighboring atoms. This is crucial for elucidating the direct interactions between the seleno-functional group of this compound and amino acid residues within a protein's active site. For instance, determining the Se-C and Se-protein bond lengths and angles can reveal the precise binding mode.

X-ray fluorescence (XRF) offers a highly sensitive method for detecting and quantifying the presence of selenium. This technique can be employed in cellular and tissue samples to map the distribution of this compound, providing insights into its uptake, localization, and potential accumulation in specific organelles or cellular compartments. The high sensitivity of XRF makes it particularly useful for studies at physiologically relevant concentrations.

Spectroscopic TechniqueInformation GainedRelevance to this compound
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond lengths, and neighboring atoms of the selenium center.Elucidates the direct binding interactions with biological macromolecules.
X-ray Fluorescence (XRF) Elemental composition and distribution of selenium.Maps the cellular and subcellular localization of the compound.

High-Throughput Screening Approaches for Identification of Novel Biological Targets or Modulators

High-throughput screening (HTS) represents a powerful strategy for identifying the unknown biological targets of a compound or for discovering other molecules that can modulate its activity. For this compound, HTS can be applied in several ways to accelerate research.

One approach involves screening large libraries of purified proteins to identify those that bind to this compound. This can be achieved using techniques such as affinity chromatography, where the selenonucleoside is immobilized on a solid support, or through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) adapted for a high-throughput format.

Alternatively, cell-based HTS assays can be developed to screen for phenotypic changes induced by this compound across a wide range of cell lines. By observing specific cellular responses, such as inhibition of proliferation, induction of apoptosis, or changes in reporter gene expression, researchers can narrow down the potential biological pathways affected by the compound. Subsequent target deconvolution studies can then pinpoint the specific molecular target(s) responsible for the observed phenotype.

Furthermore, HTS can be used to identify modulators of the interaction between this compound and a known target. For example, if a specific enzyme is identified as a target, a high-throughput enzymatic assay can be established to screen for small molecules or peptides that either enhance or inhibit the binding or activity of the selenonucleoside.

HTS ApproachObjectiveExample Methodology
Target-Based Screening Identify proteins that directly bind to this compound.Affinity chromatography, High-Throughput Surface Plasmon Resonance (HT-SPR)
Phenotypic Screening Identify cellular effects and pathways modulated by the compound.Cell viability assays, Reporter gene assays across diverse cell lines
Modulator Screening Discover molecules that alter the interaction of this compound with its target.High-throughput enzymatic assays, Competitive binding assays

Development of this compound as a Biochemical Probe

The structural features of this compound make it an attractive candidate for development as a biochemical probe to investigate various biological processes. The selenium atom can serve as a unique spectroscopic handle, and the p-nitrobenzyl group can be involved in specific binding interactions.

A key application is in studying enzymes that metabolize or bind to purine (B94841) nucleosides. For instance, the sulfur analog, p-nitrobenzyl-6-thioinosine (NBMPR), is a well-known inhibitor of nucleoside transport. By analogy, this compound could be a valuable tool for studying the structure, function, and inhibition of nucleoside transporters. The selenium atom allows for characterization of the inhibitor-transporter complex using techniques like X-ray crystallography or NMR spectroscopy, potentially providing more precise structural information than its sulfur counterpart.

Furthermore, the selenium atom can be used for "heavy-atom" derivatization in X-ray crystallography to solve the phase problem for novel protein structures. If this compound binds to a protein of unknown structure, its incorporation into the crystal can facilitate the determination of the protein's three-dimensional architecture.

Strategic Directions for Future Academic Investigations of Selenonucleoside Analogs

The study of this compound opens up several strategic directions for future academic research on selenonucleoside analogs.

A primary focus should be on the synthesis and evaluation of a diverse library of selenonucleoside analogs. By systematically modifying the substituents on the purine ring and the sugar moiety, it is possible to explore the structure-activity relationships (SAR) that govern their biological effects. For example, altering the p-nitrobenzyl group to other electron-withdrawing or electron-donating groups could fine-tune the binding affinity and selectivity for specific protein targets.

Another important avenue is the investigation of the metabolic fate of these compounds. Understanding how selenonucleosides are processed within the cell, including their potential incorporation into DNA or RNA, is crucial for both their therapeutic development and their use as biochemical probes. This can involve sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites.

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data of this compound?

  • Methodology : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50_{50} values. Account for heteroscedasticity via weighted least squares. Report 95% confidence intervals and effect sizes (Cohen’s d) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.